molecular formula C19H15N3O B5837624 2-(3-METHYLPHENYL)-3-(1H-PYRROL-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE

2-(3-METHYLPHENYL)-3-(1H-PYRROL-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B5837624
M. Wt: 301.3 g/mol
InChI Key: AKLMOSNKTBJXPY-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-3-(1H-pyrrol-1-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a pyrrole ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)-3-(1H-pyrrol-1-yl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 3-methylbenzaldehyde with anthranilic acid to form an intermediate Schiff base. This intermediate is then cyclized with pyrrole under acidic conditions to yield the desired quinazolinone compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)-3-(1H-pyrrol-1-yl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The methylphenyl and pyrrole groups can undergo substitution reactions, introducing new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: The compound’s unique structure makes it useful in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-3-(1H-pyrrol-1-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-3-(1H-pyrrol-1-yl)-3,4-dihydroquinazolin-4-one: Similar structure but lacks the methyl group on the phenyl ring.

    2-(3-Chlorophenyl)-3-(1H-pyrrol-1-yl)-3,4-dihydroquinazolin-4-one: Similar structure with a chlorine substituent instead of a methyl group.

    2-(3-Methylphenyl)-3-(1H-imidazol-1-yl)-3,4-dihydroquinazolin-4-one: Similar structure but with an imidazole ring instead of a pyrrole ring.

Uniqueness

The presence of the 3-methylphenyl group and the pyrrole ring in 2-(3-Methylphenyl)-3-(1H-pyrrol-1-yl)-3,4-dihydroquinazolin-4-one imparts unique chemical and biological properties to the compound. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(3-methylphenyl)-3-pyrrol-1-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-14-7-6-8-15(13-14)18-20-17-10-3-2-9-16(17)19(23)22(18)21-11-4-5-12-21/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLMOSNKTBJXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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